

Application Notes and Protocols for the XRD Pattern Interpretation of Lanthanum Oxalate

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Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the X-ray diffraction (XRD) pattern of **lanthanum oxalate**, a compound often used as a precursor in the synthesis of lanthanum-based materials for catalysis, ceramics, and pharmaceutical applications.

Introduction

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. For **lanthanum oxalate**, XRD is crucial for phase identification, purity assessment, and crystallite size determination. The most common form is **lanthanum oxalate** decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$), which is known to crystallize in a monoclinic system. Understanding its characteristic XRD pattern is essential for quality control and for ensuring the desired properties of the final lanthanum-based products.

Crystallographic Data of Lanthanum Oxalate Decahydrate

Lanthanum oxalate decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$) is the most frequently encountered phase under typical precipitation conditions. Its crystal structure has been well-characterized.

Table 1: Crystal Structure Data for **Lanthanum Oxalate** Decahydrate[1][2]

Parameter	Value
Chemical Formula	<chem>La2(C2O4)3·10H2O</chem>
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	11.91 Å
b	9.66 Å
c	10.47 Å
β	119°
z	2
JCPDS Card No.	00-049-1255

Note: The lattice parameters can vary slightly depending on the synthesis conditions and the degree of hydration.

Interpretation of the XRD Pattern

The XRD pattern of a crystalline material is a unique fingerprint characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are directly related to the crystal lattice structure.

Peak Positions (2θ) and Miller Indices (hkl)

The positions of the diffraction peaks are determined by Bragg's Law ($n\lambda = 2d \sin\theta$), where 'd' is the spacing between crystal lattice planes. Each peak can be indexed with a set of Miller indices (hkl), which represent the orientation of the corresponding lattice plane.

While a complete, experimentally verified peak list from the JCPDS card 00-049-1255 is not publicly available, the major diffraction peaks for **Lanthanum oxalate** decahydrate can be identified by comparing the experimental pattern with data from the literature. The expected peak positions can also be calculated from the known lattice parameters.

Table 2: Representative XRD Peaks for **Lanthanum Oxalate** Decahydrate

2θ (°) (Cu Kα)	d-spacing (Å)	Relative Intensity (%)	Miller Indices (hkl)
~10-12	~8.8-7.4	Strong	(100), (010)
~15-17	~5.9-5.2	Medium	(11-1), (200)
~18-20	~4.9-4.4	Strong	(020), (12-1)
~22-24	~4.0-3.7	Medium	(211), (31-1)
~28-30	~3.2-3.0	Medium	(130), (22-2)

Note: This table provides an expected range for major peaks. The exact 2θ values and relative intensities can vary based on experimental conditions, sample preparation, and instrument.

Peak Intensity

The intensity of a diffraction peak is proportional to the number of crystal planes in a specific orientation and the atomic scattering factors of the constituent atoms. For powder samples, preferred orientation of crystallites can significantly affect the relative intensities of the peaks.

Peak Broadening

The width of the diffraction peaks can provide information about the crystallite size and lattice strain. Broader peaks are indicative of smaller crystallites or the presence of microstrain within the crystal lattice. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.

Experimental Protocols

Synthesis of Lanthanum Oxalate Decahydrate (Precipitation Method)[3]

This protocol describes a standard laboratory procedure for the synthesis of **Lanthanum oxalate** decahydrate.

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Prepare a Lanthanum Nitrate Solution: Dissolve a calculated amount of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ in deionized water to obtain a 0.1 M solution.
- Prepare an Oxalic Acid Solution: Dissolve a stoichiometric excess of $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in deionized water to obtain a 0.1 M solution. A 1.5:1 molar ratio of oxalate to lanthanum is recommended.
- Precipitation: While stirring vigorously, slowly add the oxalic acid solution to the lanthanum nitrate solution at room temperature. A white precipitate of **lanthanum oxalate** will form immediately.
- Digestion: Continue stirring the suspension for 1-2 hours at room temperature to allow for the precipitate to age and improve its crystallinity.
- Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol to facilitate drying.
- Drying: Dry the collected **lanthanum oxalate** precipitate in an oven at a low temperature (e.g., 50-60 °C) for several hours until a constant weight is achieved. Avoid high temperatures to prevent dehydration.

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the general procedure for acquiring a powder XRD pattern of the synthesized **lanthanum oxalate**.

Instrumentation:

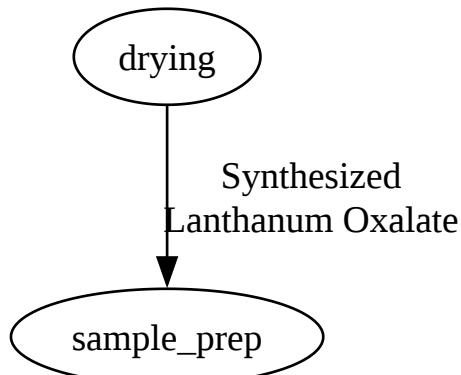
- Powder X-ray diffractometer
- Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$)
- Sample holder (zero-background sample holders are recommended for small sample amounts)
- Mortar and pestle

Procedure:

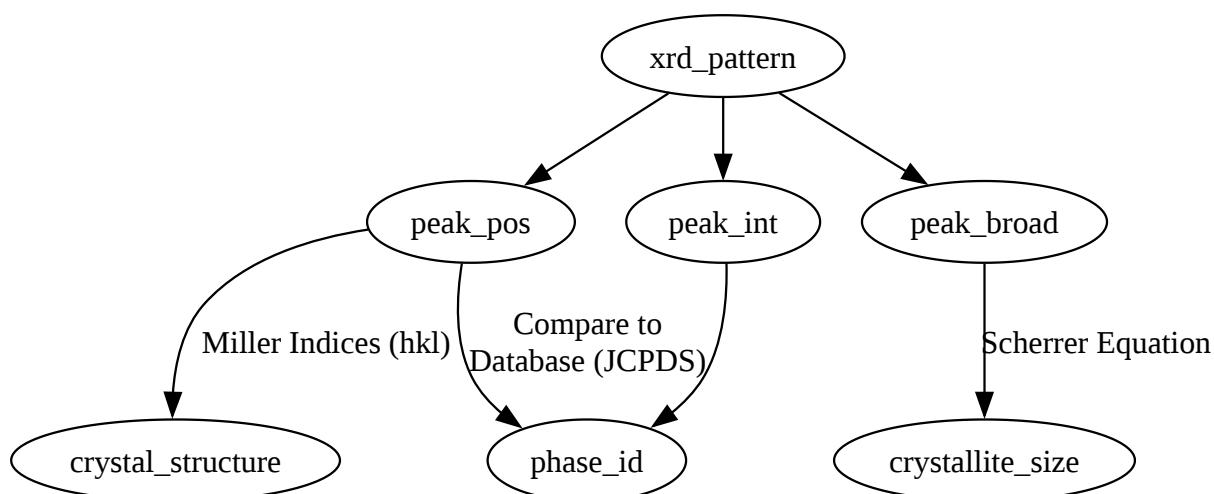
- Sample Preparation: Gently grind the dried **lanthanum oxalate** powder in a mortar and pestle to ensure a fine and homogeneous particle size. This minimizes preferred orientation effects.
- Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's reference plane.
- Instrument Setup:
 - Radiation: Set the X-ray source to Cu K α radiation.
 - Voltage and Current: Use typical operating conditions (e.g., 40 kV and 40 mA).
 - Scan Range (2θ): A typical scan range for initial analysis is 10° to 70° .
 - Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.
- Data Collection: Initiate the XRD scan and collect the diffraction data.
- Data Analysis:

- Phase Identification: Compare the experimental XRD pattern with the JCPDS database (Card No. 00-049-1255) or literature data to confirm the formation of **Lanthanum oxalate** decahydrate.
- Peak Analysis: Identify the positions (2θ), intensities, and full-width at half-maximum (FWHM) of the diffraction peaks.
- Lattice Parameter Refinement (Optional): If high-quality data is obtained, the lattice parameters can be refined using appropriate software.

Visualizations



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References

- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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